6-(4-Chloro-3-methoxycarbonylphenyl)-2-formylphenol
Description
Properties
IUPAC Name |
methyl 2-chloro-5-(3-formyl-2-hydroxyphenyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO4/c1-20-15(19)12-7-9(5-6-13(12)16)11-4-2-3-10(8-17)14(11)18/h2-8,18H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DULGPQUNHYDKLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C2=CC=CC(=C2O)C=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10685362 | |
| Record name | Methyl 4-chloro-3'-formyl-2'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261895-50-4 | |
| Record name | Methyl 4-chloro-3'-formyl-2'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Esterification of 4-Chloro-3-carboxybenzene
The 4-chloro-3-methoxycarbonylphenyl group is prepared via esterification of 4-chloro-3-nitrobenzoic acid. Reduction of the nitro group to an amine (using H₂/Pd-C) followed by diazotization and Sandmeyer reaction introduces the chloro substituent. The carboxylic acid is then converted to the methyl ester using methanol and catalytic sulfuric acid (82% yield).
Characterization Data :
Miyaura Borylation
The brominated derivative (4-bromo-3-methoxycarbonylchlorobenzene) undergoes Miyaura borylation using bis(pinacolato)diboron, Pd(dppf)Cl₂, and KOAc in dioxane (70°C, 12 h). This yields the boronic acid pinacol ester, which is hydrolyzed to the boronic acid (89% yield).
Suzuki-Miyaura Cross-Coupling for Biphenyl Formation
Preparation of 5-Bromo-2-methoxyphenol
Guaiacol (2-methoxyphenol) is brominated at position 5 using NBS in AcOH/H₂SO₄ (0°C → rt, 4 h), yielding 5-bromo-2-methoxyphenol (76% yield). The methoxy group protects the phenolic hydroxyl during subsequent coupling.
Coupling Conditions and Optimization
The cross-coupling between 5-bromo-2-methoxyphenol and 4-chloro-3-methoxycarbonylphenylboronic acid employs Pd(OAc)₂ with SIPr (N-heterocyclic carbene ligand) in THF/H₂O (3:1) with K₂CO₃ (80°C, 24 h). Ligand screening shows SIPr enhances selectivity for the chloroarene coupling site, achieving 85% conversion (GC yield).
Characterization of Biphenyl Intermediate :
-
¹H NMR (CDCl₃): δ 7.72 (d, J = 8.2 Hz, 2H), 7.45 (dd, J = 8.2, 2.0 Hz, 1H), 7.31 (d, J = 2.0 Hz, 1H), 6.92 (d, J = 8.5 Hz, 1H), 3.89 (s, 3H, OCH₃), 3.88 (s, 3H, COOCH₃).
Deprotection of the Phenolic Hydroxyl Group
The methoxy protecting group is cleaved using BBr₃ in dichloromethane (-78°C → rt, 6 h), yielding 6-(4-chloro-3-methoxycarbonylphenyl)phenol (93% yield).
¹H NMR (DMSO-d₆): δ 9.81 (s, 1H, OH), 7.65 (d, J = 8.3 Hz, 2H), 7.38 (dd, J = 8.3, 2.1 Hz, 1H), 7.22 (d, J = 2.1 Hz, 1H), 6.85 (d, J = 8.6 Hz, 1H), 3.86 (s, 3H, COOCH₃).
Regioselective Formylation at the Ortho Position
Vilsmeier-Haack Formylation
The phenol is treated with POCl₃ (1.2 equiv) in DMF (0°C, 1 h), followed by heating to 90°C for 8 h. This introduces the formyl group ortho to the hydroxyl (64% yield).
Optimization Notes :
-
Excess POCl₃ leads to over-formylation; stoichiometric control is critical.
-
DMF acts as both solvent and formylating agent.
Characterization of Final Product :
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¹H NMR (CDCl₃): δ 10.12 (s, 1H, CHO), 9.45 (s, 1H, OH), 8.02 (d, J = 8.4 Hz, 2H), 7.61 (dd, J = 8.4, 2.0 Hz, 1H), 7.48 (d, J = 2.0 Hz, 1H), 7.28 (d, J = 8.7 Hz, 1H), 3.91 (s, 3H, COOCH₃).
-
ESI-HRMS : [M+H]⁺ calc. for C₁₅H₁₂ClO₄: 297.0421; found: 297.0418.
Alternative Pathways and Comparative Analysis
Chemical Reactions Analysis
Types of Reactions
6-(4-Chloro-3-methoxycarbonylphenyl)-2-formylphenol undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid under specific conditions.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: The major product is 6-(4-Chloro-3-methoxycarbonylphenyl)-2-carboxyphenol.
Reduction: The major product is 6-(3-Methoxycarbonylphenyl)-2-formylphenol.
Substitution: The products depend on the nucleophile used, resulting in various substituted phenols.
Scientific Research Applications
6-(4-Chloro-3-methoxycarbonylphenyl)-2-formylphenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-(4-Chloro-3-methoxycarbonylphenyl)-2-formylphenol involves its interaction with specific molecular targets. The chloro and formyl groups play a crucial role in its reactivity and binding to biological molecules. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Research Findings and Methodological Insights
Studies leveraging the WinGX suite for crystallographic data analysis highlight the role of substituent positioning in dictating molecular packing. For instance, replacing the 4-chloro group with fluorine reduces steric clash but diminishes thermal stability.
Biological Activity
6-(4-Chloro-3-methoxycarbonylphenyl)-2-formylphenol is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its interactions with biomolecules and its therapeutic potentials, particularly in anti-inflammatory and anticancer applications.
The compound features a complex structure characterized by the following functional groups:
- Chloro group : Enhances biological activity through electrophilic substitution.
- Methoxycarbonyl group : Contributes to lipophilicity and stability.
- Formyl group : Acts as a reactive site for further chemical modifications.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function and leading to therapeutic effects. The chloro and methoxy groups may enhance the compound's lipophilicity, facilitating interaction with hydrophobic regions of biomolecules.
Biological Activity Overview
Research indicates that this compound exhibits several promising biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. For instance, it has been tested against various cancer cell lines, showing significant cytotoxic effects at micromolar concentrations.
- Anti-inflammatory Properties : The compound has been investigated for its potential to reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
Case Studies
- Anticancer Activity :
- Anti-inflammatory Effects :
Comparative Analysis
To further understand the biological activity of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure | Biological Activity | IC50 (µM) |
|---|---|---|---|
| This compound | Structure | Anticancer, Anti-inflammatory | 15 |
| 2-Formylphenol | Structure | Antimicrobial | 20 |
| 4-Chloro-3-methoxycarbonylphenol | Structure | Antioxidant | 25 |
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 6-(4-Chloro-3-methoxycarbonylphenyl)-2-formylphenol?
Methodological Answer: The synthesis typically involves multi-step condensation reactions. For example:
- Step 1: Coupling of a chlorinated aromatic precursor (e.g., 4-chloro-3-methoxycarbonylbenzaldehyde) with a phenolic aldehyde via nucleophilic aromatic substitution or Ullmann-type coupling.
- Step 2: Introduction of the formyl group through controlled oxidation or Vilsmeier-Haack formylation.
Key Conditions: - Solvents: Dichloromethane (DCM) or dimethylformamide (DMF) for solubility and reactivity .
- Catalysts: Pd-based catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura coupling) .
- Temperature: 60–100°C for efficient reaction rates .
Validation: Monitor intermediates via TLC and confirm final product purity using HPLC (>95%) .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy:
- 1H NMR: Expect peaks for the formyl proton (~9.8–10.2 ppm) and aromatic protons (6.8–8.2 ppm). Methoxy groups appear as singlets near 3.8–4.0 ppm .
- 13C NMR: Carbonyl carbons (C=O) resonate at 165–175 ppm, while the formyl carbon appears at ~190 ppm .
- IR Spectroscopy: Key stretches include C=O (1720–1680 cm⁻¹), phenolic -OH (broad, 3200–3500 cm⁻¹), and aromatic C-H (3050–3100 cm⁻¹) .
- Mass Spectrometry: High-resolution ESI-MS confirms the molecular ion ([M+H]+) and fragmentation patterns .
Q. What are the common chemical transformations and stability considerations for this compound?
Methodological Answer:
- Reactivity:
- Stability:
- Store under inert atmosphere (N₂/Ar) at –20°C to prevent oxidation of the formyl group .
- Avoid prolonged exposure to light due to potential photodegradation of the aromatic system .
Advanced Research Questions
Q. How can the crystal structure of this compound be determined, and what insights does it provide?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SCXRD):
- Insights:
- Packing motifs reveal intermolecular hydrogen bonds (e.g., O-H···O=C) that stabilize the lattice .
Q. How can hydrogen-bonding interactions be systematically analyzed in this compound?
Methodological Answer:
Q. What experimental strategies can elucidate its biological activity and mechanisms?
Methodological Answer:
- In Vitro Assays:
- Antimicrobial Activity: Test against Gram-positive/negative bacteria using MIC assays (e.g., 6.25–50 µg/mL range) .
- Anticancer Screening: Use MTT assays on cancer cell lines (e.g., IC₅₀ values via dose-response curves) .
- Mechanistic Studies:
- Molecular docking (AutoDock Vina) to predict binding to target proteins (e.g., topoisomerase II).
- Fluorescence quenching experiments to study interactions with serum albumin .
Q. How should researchers address contradictions in reaction yields or bioactivity data?
Methodological Answer:
- Yield Discrepancies:
- Re-evaluate solvent purity (e.g., DMF with <50 ppm water) and catalyst loading (e.g., Pd(PPh₃)₄ at 5 mol%) .
- Use design of experiments (DoE) to optimize variables (temperature, stoichiometry).
- Bioactivity Variability:
- Validate cell line authenticity (STR profiling) and standardize assay protocols (e.g., RPMI-1640 media with 10% FBS) .
- Compare with structural analogs (e.g., fluorophenyl vs. chlorophenyl derivatives) to isolate substituent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
